molecular formula C12H15N3O B2627941 [3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine CAS No. 1184252-46-7

[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine

Cat. No.: B2627941
CAS No.: 1184252-46-7
M. Wt: 217.272
InChI Key: XAGOIXDEAQDNCL-UHFFFAOYSA-N
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Description

[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a 1,2,4-oxadiazole heterocycle, a motif recognized for its significant value in medicinal chemistry and materials science . Compounds containing the 1,2,4-oxadiazole scaffold are frequently explored as bioisosteres in drug discovery programs to optimize the potency and physicochemical properties of lead molecules . Specifically, research into analogous structures has highlighted the potential of such compounds in developing agonists for central nervous system targets like the GPR88 receptor, which is implicated in neurological disorders and addiction . The integration of the phenylmethanamine group further enhances its utility as a versatile building block for the synthesis of more complex molecules, including amide derivatives . Researchers in pharmaceutical chemistry and life sciences can employ this compound as a key intermediate to create novel entities for screening and preclinical investigation. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Proper safety protocols should always be followed when handling this chemical.

Properties

IUPAC Name

[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-4-11-14-12(16-15-11)10-6-3-5-9(7-10)8-13/h3,5-7H,2,4,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGOIXDEAQDNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine typically involves the formation of the oxadiazole ring followed by the attachment of the phenylmethanamine group. One common method includes the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. This is followed by a substitution reaction to introduce the phenylmethanamine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the oxadiazole ring.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-oxadiazole derivatives, where structural variations significantly influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Structural Analogs and Substituent Effects

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Oxadiazole Amine Group Molecular Weight (g/mol) Notable Properties
[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine 3-Propyl Methanamine 217.27 Moderate lipophilicity; potential for hydrophobic interactions
(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine 3-(3,4-Dimethoxyphenyl) Methanamine 235.24 Enhanced solubility due to methoxy groups; electron-donating effects
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride 3-(Pyridin-4-yl) Methanamine hydrochloride 288.74 Water-soluble salt; pyridine enhances polarity and metal coordination
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride 3-Methyl Methanamine hydrochloride 225.68 Compact structure; hydrochloride improves aqueous solubility
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine 3-(Trifluoromethylphenyl) Methanamine 292.24 High lipophilicity; electron-withdrawing CF3 group may enhance metabolic stability
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 3-(3-Bromophenyl) Methanamine hydrochloride 307.55 Heavy atom effect (Br); potential for halogen bonding

Key Observations

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in ) increase solubility and may modulate electronic properties for receptor binding.
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance lipophilicity and stability, favoring blood-brain barrier penetration .
  • Aromatic substituents (e.g., pyridinyl in ) introduce polarity and enable π-π stacking or metal coordination .

Amine Modifications :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.
  • N-Methylation (e.g., ) reduces basicity and may alter pharmacokinetics .

The trifluoromethyl analog () and pyridinyl derivative () are prioritized in drug discovery due to favorable bioavailability and target engagement .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit higher water solubility (>50 mg/mL) compared to free bases.
  • Lipophilicity: LogP values increase with non-polar substituents (propyl, bromophenyl) and decrease with polar groups (pyridinyl, methoxy).
  • Stability : Electron-withdrawing groups (CF3, Br) enhance oxidative and metabolic stability .

Biological Activity

The compound [3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antitumor and anti-inflammatory properties, as well as its genotoxicity profile.

Chemical Structure and Properties

The chemical structure of [3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

This compound features a propyl group attached to an oxadiazole ring, which is linked to a phenylmethanamine moiety. The oxadiazole ring is crucial for the biological activity exhibited by this compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1,2,4-oxadiazole derivatives. For instance, a related compound demonstrated significant pro-apoptotic effects against HeLa cervical carcinoma cells. The mechanism involved mitochondrial-dependent apoptosis characterized by increased caspase activity and disruption of mitochondrial membrane potential .

Key Findings:

  • Pro-apoptotic Effects: The compound induced early and late apoptosis in treated cells.
  • Caspase Activation: Enhanced activity of caspases 3 and 7 was observed, indicating effective apoptosis induction.
CompoundIC50 (µM)Apoptotic Cells (%)Necrotic Cells (%)
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamineTBDTBDTBD

Anti-inflammatory Activity

Compounds derived from the 1,2,4-oxadiazole class have also shown anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit inflammatory responses in macrophages and reduce edema in murine models .

Mechanism:
The anti-inflammatory effects are likely mediated through the inhibition of key inflammatory mediators and enzymes such as matrix metalloproteinases (MMPs) and neutrophil elastase.

Genotoxicity Profile

Genotoxicity studies are crucial for assessing the safety of new compounds. Research indicates that while some derivatives exhibit low mutagenic potential in Ames tests, modifications to enhance biological activity can sometimes increase genotoxic risk . However, specific modifications to [3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine have shown reduced genotoxicity without compromising its efficacy.

Test TypeResult
Ames TestNon-mutagenic
SOS ChromotestWeak response

Case Studies

  • Antitumor Efficacy in HeLa Cells:
    • A study demonstrated that treatment with related oxadiazole derivatives led to significant apoptosis in HeLa cells. The concentration-dependent increase in apoptotic markers supports the potential use of these compounds in cancer therapy .
  • Inflammation Models:
    • In vivo experiments using carrageenan-induced edema models showed that oxadiazole derivatives significantly reduced inflammation compared to control groups .

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